molecular formula C7H7N3O2 B1616122 4-Nitrobenzaldehyde hydrazone CAS No. 6310-10-7

4-Nitrobenzaldehyde hydrazone

Cat. No.: B1616122
CAS No.: 6310-10-7
M. Wt: 165.15 g/mol
InChI Key: XSMGFCXFKFLEMI-UHFFFAOYSA-N
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Description

4-Nitrobenzaldehyde hydrazone is an organic compound that belongs to the class of hydrazones. It is derived from the reaction between 4-nitrobenzaldehyde and hydrazine. This compound is known for its distinctive structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldehyde hydrazone is typically synthesized through the condensation reaction of 4-nitrobenzaldehyde with hydrazine. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The general reaction scheme is as follows:

4-Nitrobenzaldehyde+Hydrazine4-Nitrobenzaldehyde Hydrazone+Water\text{4-Nitrobenzaldehyde} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 4-Nitrobenzaldehyde+Hydrazine→4-Nitrobenzaldehyde Hydrazone+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzaldehyde hydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrobenzaldehyde hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde hydrazone involves its ability to form stable complexes with various substrates. The hydrazone group can participate in nucleophilic addition reactions, forming covalent bonds with electrophilic centers. This property makes it useful in bioconjugation and as a catalyst in organic synthesis .

Comparison with Similar Compounds

    4-Nitrobenzaldehyde: The parent compound from which 4-nitrobenzaldehyde hydrazone is derived.

    Hydrazones: A broad class of compounds with similar structural features.

Uniqueness: this compound is unique due to its specific nitro-substituted aromatic ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

(4-nitrophenyl)methylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-9-5-6-1-3-7(4-2-6)10(11)12/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMGFCXFKFLEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6310-10-7
Record name 4-Nitrobenzaldehyde hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6310-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrobenzaldehyde hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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